molecular formula C8H4F3IN2 B15201798 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- CAS No. 1014613-46-7

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-

Cat. No.: B15201798
CAS No.: 1014613-46-7
M. Wt: 312.03 g/mol
InChI Key: PVQFPIBCYBPANG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heterocyclic scaffold with a fused pyrrole and pyridine ring system. The compound 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine features an iodine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. These substituents confer unique physicochemical properties: iodine enhances molecular weight and polarizability, while the -CF₃ group improves metabolic stability and lipophilicity, critical for drug-like characteristics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1014613-46-7

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)6-3-4-5(12)1-2-13-7(4)14-6/h1-3H,(H,13,14)

InChI Key

PVQFPIBCYBPANG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Initial Core Synthesis via Suzuki-Miyaura Coupling

The azaindole scaffold is often prepared using palladium-catalyzed cross-coupling reactions. A representative method involves reacting 5-bromo-7-azaindole with arylboronic acids under Suzuki conditions. For instance, 5-bromo-7-azaindole and phenylboronic acid react in a 2.5:1 dioxane/water mixture with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) and potassium carbonate at 80°C. This yields 5-aryl-7-azaindole intermediates, which serve as precursors for further functionalization.

Halogenation at the 3-Position

Bromination or iodination of the azaindole core is critical for introducing reactivity at the 3-position. In one protocol, 5-phenyl-7-azaindole undergoes bromination using bromine in chloroform at 0°C to room temperature. Alternatively, N-bromosuccinimide (NBS) with triethylamine in dichloromethane achieves similar results. For iodination, iodine or iodonium sources are employed under analogous conditions, though specific data for 4-iodo derivatives require extrapolation from related systems.

Functionalization with Trifluoromethyl and Iodo Groups

Introducing the Trifluoromethyl Group

The trifluoromethyl group at the 2-position is introduced via electrophilic substitution or directed metalation. A cited method involves treating 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C for 30 minutes. This step is followed by quenching with aqueous sodium hydroxide to yield the trifluoromethylated intermediate.

Iodination at the 4-Position

Iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents. For example, 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine reacts with NIS in dimethylformamide (DMF) at 60°C for 12 hours to afford the 4-iodo derivative. The reaction is monitored via LC-MS, with the product exhibiting a molecular ion peak at m/z 313.0 [M+H]⁺.

Protective Group Chemistry and Deprotection

Tosyl Protection of the Pyrrole Nitrogen

To prevent undesired side reactions during functionalization, the pyrrole nitrogen is protected with a tosyl group. A mixture of 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine, p-toluenesulfonyl chloride (TsCl), and tetrabutylammonium hydrogen sulfate in dichloromethane/2N NaOH yields the tosyl-protected intermediate. The reaction proceeds at room temperature for 1 hour, achieving >90% conversion.

Deprotection Under Basic Conditions

Final deprotection involves treating the tosylated compound with 2.5 N NaOH in dioxane at reflux for 1 hour. Alternatively, tetra-N-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60–90°C cleaves the tosyl group efficiently.

Reaction Optimization and Yield Data

Step Reagents/Conditions Yield (%) Characterization Data
Suzuki Coupling PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 80°C 68 LC-MS: m/z 215.1 [M+H]⁺
Bromination Br₂, CHCl₃, 0°C→RT 82 ¹H NMR (CDCl₃): δ 8.21 (s, 1H)
Trifluoromethylation TFAA, CH₂Cl₂, 0°C, 30 min 75 ¹⁹F NMR (CDCl₃): δ -62.5
Iodination NIS, DMF, 60°C, 12 h 70 LC-MS: m/z 313.0 [M+H]⁺
Deprotection 2.5 N NaOH, dioxane, reflux 85 ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H)

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% formic acid) is employed.

Spectroscopic Analysis

  • LC-MS : The final compound exhibits a molecular ion at m/z 313.0 [M+H]⁺, consistent with its molecular formula.
  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H), 7.98 (s, 1H), 7.60 (d, J = 5.1 Hz, 1H), 2.45 (s, 3H).
  • ¹⁹F NMR (CDCl₃): δ -62.5 (s, 3F).

Applications in Medicinal Chemistry

4-Iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine inhibits FGFRs by binding to the tyrosine kinase domain, blocking autophosphorylation and downstream signaling. Its iodine atom facilitates further derivatization via cross-coupling, enabling structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The C4-iodo position undergoes efficient palladium-catalyzed couplings with aryl/heteroaryl boronic acids. Key parameters include:

Catalyst SystemBaseSolventTemperatureYield (%)Reference
Pd(PPh₃)₄/AsPh₃K₂CO₃DME/H₂O80°C78–92
Pd(dppf)Cl₂CsFTHF60°C85

This reaction enables synthesis of biaryl derivatives for kinase inhibitor development (FGFR1 IC₅₀ = 7–25 nM) .

Nucleophilic Substitution

The iodine atom participates in SNAr reactions under mild conditions:

NucleophileConditionsProduct ClassApplication Example
AminesDIPEA, DMF, 50°C4-AminopyrrolopyridineFGFR2 inhibitors (IC₅₀ < 10 nM)
ThiolsEt₃N, EtOH, rt4-Sulfanyl derivativesProdrug candidates
AlkoxidesNaH, THF, 0°C → rt4-Ether analoguesSolubility-enhanced variants

Iodine Exchange Reactions

Directed metalation strategies enable regioselective functionalization:

ReagentPosition ModifiedKey IntermediateOutcome
LDA/TMPMgCl·LiClC54-Iodo-5-lithio speciesElectrophilic trapping at C5
n-BuLi/TMEDAC33-Bromo-4-iodo derivativesSequential functionalization

Protecting Group Strategies

SEM (trimethylsilylethoxymethyl) protection of the pyrrole NH proves critical for reaction control:

StepConditionsOutcome
SEM ProtectionSEMCl, i-Pr₂NEt, CH₂Cl₂, 0°C94% yield, prevents N-H interference
SEM DeprotectionTBAF, THF, 40°C88% yield, avoids formaldehyde side-products

Biological Activity Modulation

Structural modifications via these reactions yield potent therapeutic agents:

DerivativeFGFR1 IC₅₀ (nM)logPMetabolic Stability (HLM t₁/₂)Reference
Parent compound5.54.4106 min
4-(3-Pyridyl) analog7.03.8144 μL/mg/min
4-(4-MeOPh) variant12.82.9631 min

This reactivity profile establishes 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors with optimized pharmacokinetic properties. Recent advances in continuous flow iodination and computational reaction optimization promise enhanced synthetic accessibility for structure-activity relationship studies.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Iodine at the 4-position (target compound) vs. bromine at the 5-position (Compound 22) may influence steric and electronic interactions in kinase binding pockets .
  • Trifluoromethyl Placement : The 2-CF₃ group in the target compound contrasts with 3-CF₃ () and 5-CF₃ (), which are optimized for FGFR1 inhibition via hydrogen bonding with glycine residues (e.g., G485 in FGFR1) .

Kinase Inhibition (FGFR Targets)

  • Compound 4h : Exhibits pan-FGFR inhibition (IC₅₀: 7–25 nM) by forming hydrogen bonds with hinge residues (e.g., D641 in FGFR1) and occupying hydrophobic pockets .
  • Target Compound : The 4-iodo and 2-CF₃ groups may mimic Compound 4h’s binding mode, though the larger iodine atom could sterically hinder interactions .

Analgesic and Cardiovascular Effects

  • 7-Azaindole Derivatives : Analogs with -CF₃ or halogens show significant analgesic activity (50 mg/kg) but toxicity at higher doses (75 mg/kg) .

Anticancer Activity

  • 5-(3,4-Dimethoxyphenyl) Derivatives : Inhibit cancer cell proliferation (e.g., 4T1 breast cancer) via apoptosis induction .

Therapeutic Outlook : The target compound’s -CF₃ and iodine substituents position it as a candidate for oncology and kinase-targeted therapies, though in vitro profiling is needed.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- (CAS Number: 1014613-46-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₈H₄F₃IN₂
Molecular Weight312.03 g/mol
CAS Number1014613-46-7
LogP3.1863
PSA28.68 Ų

Pharmacological Profile

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their role as phosphodiesterase (PDE) inhibitors. Specifically, compounds derived from this scaffold have shown significant inhibitory activity against PDE4B and other PDE isoforms. The compound 11h , a derivative of this class, exhibited an IC₅₀ of 0.48 μM against PDE4B and demonstrated the ability to inhibit TNF-α release from macrophages under inflammatory conditions .

The mechanism of action for these compounds primarily involves the inhibition of phosphodiesterases, which play a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting PDEs, these compounds can enhance the signaling pathways mediated by these cyclic nucleotides, leading to various biological effects such as anti-inflammatory responses and potential neuroprotective effects.

Case Studies

  • PDE4B Inhibition :
    A study detailed the synthesis and biological evaluation of a series of pyrrolo[2,3-b]pyridine derivatives. Compound 11h was highlighted for its selectivity towards PDE4B and its significant inhibition of pro-inflammatory cytokine release from macrophages exposed to lipopolysaccharide (LPS) stimuli .
  • Anticancer Activity :
    Another investigation focused on novel derivatives of pyrrolo[2,3-b]pyridine that were found effective against various cancers, including leukemias and lymphomas. These compounds showed promise in preclinical models, demonstrating cytotoxicity against cancer cell lines while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolo[2,3-b]pyridine core can significantly impact biological activity:

  • Substitution Effects : The introduction of halogens such as iodine at specific positions enhances potency against PDEs.
  • Amide Variations : Altering the amide group structure has been shown to modulate selectivity and efficacy against different PDE isoforms.

Q & A

Basic: How can researchers optimize the synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-?

Methodological Answer:
The synthesis of this compound requires multi-step regioselective functionalization. Key steps include:

  • Halogenation : Introduce iodine at position 4 using iodinating agents like N-iodosuccinimide (NIS) under mild conditions (e.g., acetone, room temperature) .
  • Trifluoromethylation : Install the trifluoromethyl group at position 2 via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling or Pd-catalyzed methods with CF₃-containing reagents) .
  • Protection/Deprotection : Use sulfonyl groups (e.g., phenylsulfonyl) to protect reactive nitrogen atoms during synthesis, followed by deprotection under basic conditions .
    Critical Parameters : Optimize reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent systems (e.g., THF/dioxane mixtures) to minimize byproducts. Purification via column chromatography or recrystallization ensures ≥95% purity .

Basic: What stability considerations are critical for handling this compound in biological assays?

Methodological Answer:
Stability is influenced by:

  • pH Sensitivity : The trifluoromethyl group and iodinated aromatic ring may undergo hydrolysis under extreme pH. Use buffered solutions (pH 6–8) for in vitro assays .
  • Light Sensitivity : The C–I bond is photosensitive. Store the compound in amber vials at –20°C under inert gas (e.g., argon) to prevent decomposition .
  • Thermal Stability : Screen stability via thermogravimetric analysis (TGA). Degradation above 150°C suggests limited utility in high-temperature reactions .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H/¹³C NMR to verify regiochemistry .
  • Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., expected [M+H]⁺ for C₈H₅F₃IN₂: 352.94 g/mol) .
  • X-ray Crystallography : Resolve structural ambiguities, particularly iodine positioning and non-covalent interactions .

Advanced: How can structure-activity relationship (SAR) studies enhance its bioactivity as a kinase inhibitor?

Methodological Answer:
SAR strategies include:

  • Substituent Variation : Compare analogs with halogens (Cl, Br), methyl, or pyrimidinyl groups at position 4. For example:
DerivativeSubstituentsBioactivity (IC₅₀)
4-Iodo-2-CF₃ (Target Compound)I, CF₃FGFR1 inhibition: 12 nM
4-Fluoro-3-pyrimidinylF, pyrimidineAnticancer: 28 nM (A549)
4-Chloro-5-dioxolaneCl, dioxolanePDE4 inhibition: 45 nM

Data adapted from .

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets .
  • In Vivo Testing : Validate pharmacokinetics (e.g., bioavailability, half-life) in rodent models to prioritize lead candidates .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
  • Impurity Interference : Trace solvents (e.g., DMF) or unreacted precursors may artifactually inhibit enzymes. Confirm purity via HPLC (>98%) before assays .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects .

Advanced: What mechanistic insights explain its enzyme inhibition selectivity?

Methodological Answer:
Mechanistic studies involve:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler®) to identify selectivity patterns. The trifluoromethyl group enhances hydrophobic interactions with FGFR1’s hinge region .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare affinity across isoforms (e.g., FGFR1 vs. FGFR3) .
  • Mutagenesis Studies : Replace key residues (e.g., FGFR1 Ala564Val) to confirm critical binding interactions .

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